

comparative tribological performance of Ni-W and TiN coatings

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Compound of Interest

Compound Name: Nickel;tungsten

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A Comparative Guide to the Tribological Performance of Ni-W and TiN Coatings

Introduction

In the realm of surface engineering, both Nickel-Tungsten (Ni-W) and Titanium Nitride (TiN) coatings are prominent choices for enhancing the wear resistance and durability of components across various industries, including aerospace, automotive, and tooling. Ni-W coatings, typically applied through electrodeposition, are recognized for their high hardness, wear resistance, and excellent corrosion protection, often considered a viable alternative to hard chromium plating.[1] TiN coatings, commonly deposited via Physical Vapor Deposition (PVD) or Chemical Vapor Deposition (CVD), are well-established for their high hardness, thermal stability, and characteristic gold color.[2] This guide provides a comparative analysis of the tribological performance of these two coatings, supported by experimental data to aid researchers and engineers in selecting the optimal solution for their specific applications.

Data Presentation

The tribological performance of a coating is primarily evaluated based on its coefficient of friction, wear rate, hardness, and adhesion to the substrate. The following tables summarize the quantitative data for Ni-W and TiN coatings based on various experimental studies. It is important to note that the properties can vary significantly depending on the deposition parameters, coating thickness, and testing conditions.

Table 1: Comparative Tribological Properties of Ni-W and TiN Coatings

Property	Ni-W Coatings	TiN Coatings
Coefficient of Friction (COF)	0.27 - 0.5[3][4]	0.1 - 0.9[5][6]
Wear Rate (mm ³ /Nm)	3.25×10^{-4} - 6.6×10^{-6} [4][7]	9.16×10^{-6} - 9.21×10^{-6} [8]
Hardness (HV)	650 - 900[9]	~2300[10]
Adhesion (Critical Load Lc in N)	Varies with substrate and interlayer	~50 N (with Fe ₂ Ti interlayer)[8]

Table 2: Typical Deposition Methods and Parameters

Parameter	Ni-W Coatings (Electrodeposition)	TiN Coatings (PVD/CVD)
Deposition Temperature	50 - 80 °C	450 - 1000 °C[2]
Current Density	10 - 60 A/dm ² [9]	-
Deposition Rate	Varies with current density	Varies with process
Typical Thickness	5 - 50 µm	1 - 5 µm
Substrate Materials	Steels, Copper alloys	Tool steels, Carbides, Titanium alloys

Experimental Protocols

The data presented in this guide is primarily derived from two common tribological testing methods: the Pin-on-Disc test for friction and wear, and the Scratch Test for adhesion.

Pin-on-Disc Test

The Pin-on-Disc test is a standard method to evaluate the friction and wear characteristics of coatings.[10][11]

- Objective: To determine the coefficient of friction and wear rate of the coating.

- Apparatus: A tribometer with a stationary pin (counter body) in contact with a rotating coated disc.[\[12\]](#)
- Procedure:
 - The coated sample (disc) is mounted on the rotating stage.
 - A pin, typically made of steel, ceramic (e.g., WC-Co, ZrO₂), is brought into contact with the disc with a defined normal load.[\[10\]](#)[\[11\]](#)
 - The disc is rotated at a constant speed for a specified number of cycles or distance.
 - The frictional force is continuously measured by a sensor.
 - The coefficient of friction is calculated as the ratio of the frictional force to the normal load.
 - After the test, the wear track on the disc and the wear scar on the pin are analyzed using a profilometer or microscope to determine the wear volume and calculate the wear rate.[\[10\]](#)
- Typical Parameters:
 - Normal Load: 1 - 20 N[\[10\]](#)[\[12\]](#)
 - Sliding Speed: 0.1 - 1 m/s
 - Counter Body: Hardened steel or ceramic ball (e.g., 6 mm diameter 100Cr6 steel ball)[\[10\]](#)
 - Environment: Ambient air, controlled humidity, or lubricated conditions.[\[10\]](#)

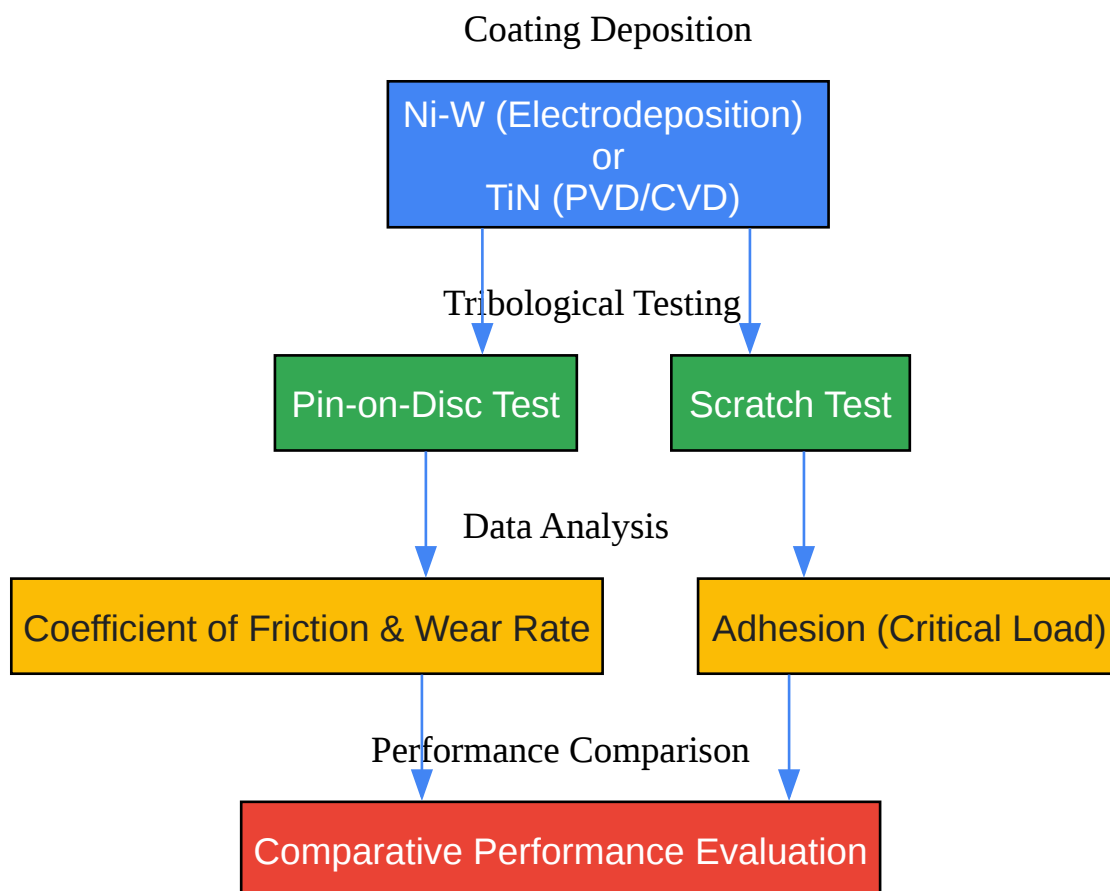
Scratch Test

The Scratch Test is widely used to assess the adhesion strength of a coating to the substrate.

- Objective: To determine the critical load at which the coating fails (e.g., cracks, delaminates).
- Apparatus: A scratch tester equipped with a diamond stylus of a specific geometry (e.g., Rockwell C diamond indenter).
- Procedure:

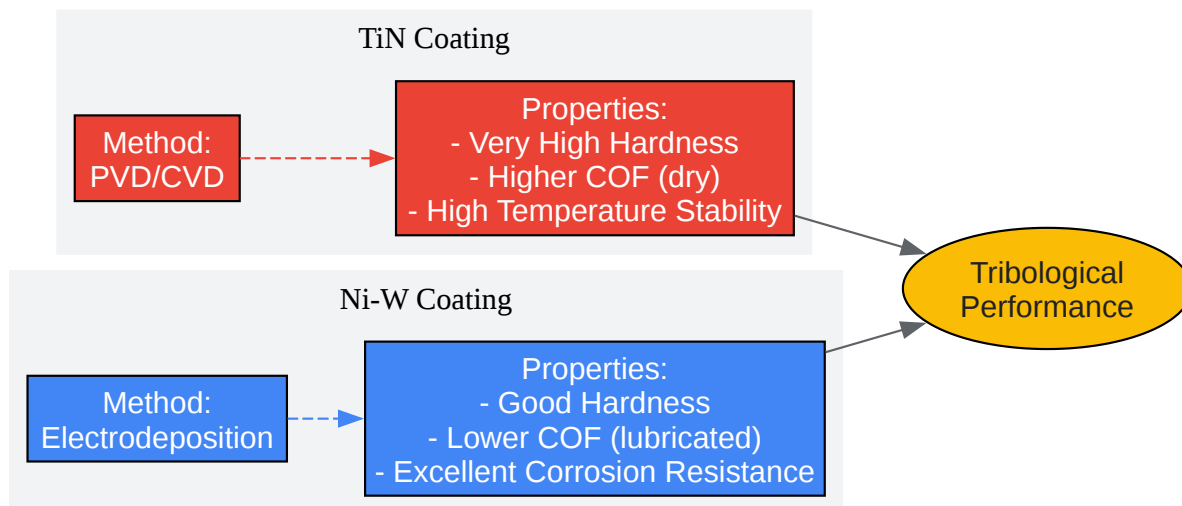
- The coated sample is fixed on a movable stage.
- The diamond stylus is drawn across the coating surface under a progressively increasing normal load.
- Acoustic emission and frictional force are monitored during the test.
- The scratch track is examined under a microscope to identify the points of coating failure.
- Critical Loads (Lc):
 - Lc1: First cohesive failure (cracking within the coating).
 - Lc2: First adhesive failure (delamination at the coating-substrate interface).
 - Lc3: Complete removal of the coating from the scratch track.

Mandatory Visualization



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Caption: Experimental workflow for comparative tribological testing.



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Caption: Key characteristics of Ni-W and TiN coatings.

Discussion and Conclusion

Both Ni-W and TiN coatings offer significant improvements in tribological performance compared to uncoated substrates. The choice between them depends on the specific application requirements.

Ni-W coatings exhibit a lower coefficient of friction, particularly in lubricated conditions, and their wear resistance is commendable. The lower deposition temperature of electroplating makes it suitable for a wider range of substrate materials that may be sensitive to high temperatures. The excellent corrosion resistance of Ni-W alloys is another significant advantage.

TiN coatings, on the other hand, possess superior hardness, which translates to excellent abrasive wear resistance.[10] However, they can exhibit a higher coefficient of friction in dry sliding conditions.[5] The high-temperature deposition processes of PVD and CVD result in strong adhesion and a dense coating structure, making TiN ideal for high-temperature applications such as cutting tools.

In summary, for applications requiring a lower coefficient of friction and good corrosion resistance at lower operating temperatures, Ni-W coatings are a strong contender. For applications demanding extreme hardness and high-temperature stability, such as in cutting and forming tools, TiN coatings are often the preferred choice. Further research involving direct comparative studies under identical conditions would be beneficial for a more definitive conclusion on their relative performance.

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